Barbadin

Descripción general

Descripción

Barbadina es un inhibidor novedoso y selectivo de la interacción entre la β-arrestina y la β2-adaptina. Se ha demostrado que bloquea la endocitosis promovida por agonistas de varios receptores, incluidos los receptores β2-adrenérgicos, V2-vasopresina y angiotensina II tipo 1

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La Barbadina se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de su estructura central y la funcionalización posterior. La ruta sintética generalmente implica los siguientes pasos:

Formación de la Estructura Central: La estructura central de la Barbadina se sintetiza utilizando una combinación de reacciones orgánicas, incluidas las reacciones de condensación y ciclización.

Funcionalización: La estructura central luego se funcionaliza con varios sustituyentes para lograr las propiedades químicas deseadas. Este paso puede implicar reacciones como alquilación, acilación y sulfonación.

Métodos de Producción Industrial

La producción industrial de Barbadina implica la escalabilidad de la ruta sintética utilizada en entornos de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza. El proceso también puede implicar pasos de purificación, como recristalización y cromatografía, para obtener el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

La Barbadina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La Barbadina se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en la Barbadina.

Sustitución: La Barbadina puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos y nucleófilos.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de Barbadina puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Key Research Findings

-

Neutrophil Function Modulation :

- Barbadin has been shown to selectively modulate FPR2-mediated functions in neutrophils. It enhances the production of reactive oxygen species (ROS) without affecting chemotactic migration. This indicates that this compound can potentiate certain immune responses while not interfering with others, making it a valuable tool in immunological studies .

-

Inhibition of GPCR Endocytosis :

- Research demonstrated that this compound effectively blocks the agonist-induced endocytosis of several GPCRs, including V2R, β2AR, and AT1R. This inhibition is comparable to known endocytosis inhibitors like Pitstop2 and Dyngo-4a, underscoring this compound's potency as an endocytosis inhibitor . The compound's ability to prevent receptor internalization while allowing β-arrestin recruitment suggests its potential utility in dissecting the roles of these proteins in cellular signaling.

-

Impact on Signaling Pathways :

- Studies have indicated that this compound inhibits ERK activation and cAMP accumulation following receptor stimulation. This highlights its dual role in both blocking receptor endocytosis and modulating downstream signaling pathways, which may have implications for understanding GPCR-related pathologies .

Case Studies

Implications for Future Research

The unique properties of this compound make it a promising candidate for further exploration in various fields:

- Pharmacological Research : Its ability to selectively inhibit specific protein interactions opens avenues for developing targeted therapies for diseases involving dysregulated GPCR signaling.

- Immunology : Understanding how this compound modulates immune responses could lead to new strategies for treating inflammatory diseases.

- Cellular Biology : As a tool for studying receptor trafficking and signaling dynamics, this compound can help elucidate complex cellular processes.

Mecanismo De Acción

La Barbadina ejerce sus efectos inhibiendo selectivamente la interacción entre la β-arrestina y la β2-adaptina. Esta inhibición bloquea la endocitosis de receptores como los receptores β2-adrenérgicos, V2-vasopresina y angiotensina II tipo 1 . Al prevenir la internalización del receptor, la Barbadina modula las vías de señalización del receptor, lo que lleva a diversas respuestas celulares. Los objetivos moleculares de la Barbadina incluyen las proteínas β-arrestina y β2-adaptina, que desempeñan un papel crucial en la endocitosis y señalización mediadas por receptores .

Comparación Con Compuestos Similares

La Barbadina es única en su inhibición selectiva de la interacción β-arrestina / β2-adaptina. Los compuestos similares incluyen:

La Barbadina destaca por su especificidad para la interacción β-arrestina / β2-adaptina, lo que la convierte en una herramienta valiosa para estudiar la endocitosis de receptores y las vías de señalización.

Actividad Biológica

Barbadin is a compound that has garnered attention in the field of pharmacology due to its unique biological activities, particularly in modulating receptor signaling and influencing cellular processes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is derived from natural sources and has been studied primarily for its role as an inhibitor of specific protein interactions involved in endocytosis and receptor signaling. Its mechanism of action involves modulation of β-arrestin/AP2 interactions, which are crucial for the endocytosis of G protein-coupled receptors (GPCRs).

Research indicates that this compound selectively inhibits the interaction between β-arrestin and β2-adaptin without affecting the recruitment of β-arrestin to GPCRs. This selective inhibition prevents agonist-induced endocytosis of receptors such as V2R and β2AR, thus maintaining their presence on the cell surface and affecting downstream signaling pathways.

Key Findings:

- Inhibition of Endocytosis : this compound significantly inhibits the agonist-induced endocytosis of V2R and β2AR, preventing their internalization into early endosomes .

- Selective Modulation : The compound acts specifically on the β-arrestin/β2-adaptin complex, demonstrating a distinct mode of action compared to other known inhibitors like Pitstop2 .

Biological Effects on Neutrophils

This compound has also been studied for its effects on neutrophil functions, particularly regarding FPR2 (Formyl Peptide Receptor 2). Research shows that this compound enhances reactive oxygen species (ROS) production in neutrophils while having no significant effect on chemotactic migration.

Detailed Findings:

- ROS Production : this compound potentiates ROS release mediated by FPR2 activation, independent of receptor endocytosis and β-arrestin recruitment .

- Endocytic Mechanisms : The study suggests that FPR2 can undergo endocytosis through mechanisms that do not involve β-arrestin, indicating a more complex regulatory framework for receptor signaling .

Data Tables

The following table summarizes key experimental findings related to this compound's biological activity:

Case Studies

-

GPCR Signaling Modulation :

- A study investigated the effects of this compound on GPCR signaling pathways. It was found that this compound could effectively modulate signaling through various receptors by preventing their endocytosis, thus maintaining their functional state at the cell surface. This has implications for therapeutic strategies targeting diseases where GPCR signaling is dysregulated.

-

Neutrophil Activation :

- In another study focusing on immune responses, this compound's role in enhancing neutrophil ROS production was highlighted. This suggests potential applications in conditions where enhanced neutrophil function is desired, such as in certain infections or inflammatory diseases.

Propiedades

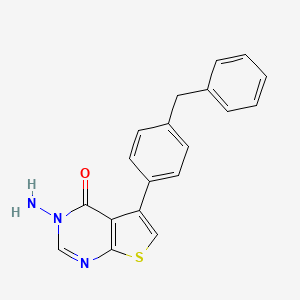

IUPAC Name |

3-amino-5-(4-benzylphenyl)thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c20-22-12-21-18-17(19(22)23)16(11-24-18)15-8-6-14(7-9-15)10-13-4-2-1-3-5-13/h1-9,11-12H,10,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBXPCSXEQQADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC4=C3C(=O)N(C=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601165986 | |

| Record name | 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601165986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356568-70-2 | |

| Record name | 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356568-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601165986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Barbadin?

A1: this compound exerts its effects by binding to the clathrin adaptor protein (AP2), specifically disrupting the interaction between AP2 and β-arrestin. [] This disruption prevents β-arrestin-mediated endocytosis of G protein-coupled receptors (GPCRs) without completely abolishing the internalization process. [, ]

Q2: How does this compound impact the function of Formyl Peptide Receptor 2 (FPR2) in neutrophils?

A2: While this compound inhibits the AP2/β-arrestin interaction typically involved in FPR2 endocytosis, it surprisingly does not prevent the receptor's internalization. [] Instead, this compound selectively enhances FPR2-mediated release of reactive oxygen species (ROS) from neutrophils. [] This effect is independent of both β-arrestin recruitment and receptor endocytosis, suggesting a role for AP2 in FPR2-mediated ROS production. []

Q3: Can this compound influence the effectiveness of drugs targeting other GPCRs?

A3: Research suggests that this compound can potentiate the effects of certain GPCR agonists. For example, co-administration of this compound with Lorcaserin, a serotonin 2C receptor (5-HT2CR) agonist used for weight management, was shown to enhance and prolong Lorcaserin’s effects on weight loss and appetite reduction in mice. [, ] This enhanced effect is attributed to this compound's ability to prevent 5-HT2CR internalization, thereby maintaining the sensitivity of POMC neurons in the arcuate nucleus of the hypothalamus to Lorcaserin stimulation. [, ]

Q4: Does this compound demonstrate efficacy in models of disease?

A4: this compound has been explored in various preclinical models:

Q5: Are there any limitations observed with this compound in preclinical studies?

A5: Despite its promising effects in some models, this compound did not demonstrate significant benefits in a mouse model of Marfan syndrome when combined with lower doses of Losartan, an angiotensin II receptor blocker. [] This finding suggests that complete blockade of the target receptor, achievable with a high dose of Losartan alone, might be necessary for therapeutic efficacy in this specific context. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.